molecular formula C12H20N4OS B11083094 [1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro-

[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro-

Cat. No.: B11083094
M. Wt: 268.38 g/mol
InChI Key: BYSDBDWTRVKFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(MORPHOLIN-4-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE is a heterocyclic compound that features a triazoloazepine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the morpholine and triazoloazepine moieties contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[(MORPHOLIN-4-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazoloazepine Core: This can be achieved by cyclization reactions involving hydrazonoyl halides and appropriate nucleoph

Properties

Molecular Formula

C12H20N4OS

Molecular Weight

268.38 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thione

InChI

InChI=1S/C12H20N4OS/c18-12-15-5-3-1-2-4-11(15)13-16(12)10-14-6-8-17-9-7-14/h1-10H2

InChI Key

BYSDBDWTRVKFGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=S)N2CC1)CN3CCOCC3

Origin of Product

United States

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